molecular formula C9H18O2 B1581550 Pentyl isobutyrate CAS No. 2445-72-9

Pentyl isobutyrate

Cat. No. B1581550
CAS RN: 2445-72-9
M. Wt: 158.24 g/mol
InChI Key: UYGGIIOLYXRSQY-UHFFFAOYSA-N
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Description

Pentyl isobutyrate, also known as Propanoic acid, 2-methyl-, pentyl ester, is an organic compound with the formula C9H18O2 . It is also known by other names such as Amyl isobutyrate, 1-Pentyl isobutyrate, N-Amyl iso-butyrate, n-Pentyl isobutyrate, Pentyl isobutanoate, Pentyl 2-methylpropanoate, and Penthyl iso-butyrate . It has a fruity type odor .


Synthesis Analysis

Esters, including Pentyl isobutyrate, are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol .


Molecular Structure Analysis

The molecular weight of Pentyl isobutyrate is 158.2380 . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters are produced by the reaction of acids with alcohols . This is a general reaction mechanism for esters, including Pentyl isobutyrate.

Scientific Research Applications

Renewable Production from Organic Waste

Pentyl isobutyrate, as a derivative of isobutyrate, has potential applications in renewable production processes. A study by Chen et al. (2017) demonstrated the possibility of producing isobutyrate from organic waste via methanol chain elongation. This process utilized organic waste as primary feedstocks, providing a sustainable method for isobutyrate production (Chen, Huang, Strik, & Buisman, 2017).

Agricultural and Animal Nutrition

Isobutyrate has been studied for its effects on rumen microflora and enzyme activities in agricultural animals. Research by Wang et al. (2015) showed that isobutyrate supplementation in Simmental steers improved rumen microflora and decreased methane emissions (Wang, Liu, Zhang, Pei, Zhang, Wang, Yang, Bai, Shi, & Liu, 2015). Liu et al. (2009) found that isobutyrate supplementation in dairy cows affected rumen fermentation and lactation performance (Liu, Wang, Yang, Zhang, Yang, He, Zhang, Dong, & Huang, 2009).

Hydrophobic Interaction Chromatography

Pentyl agarose columns, closely related to pentyl isobutyrate, have been used successfully in hydrophobic interaction chromatography for protein separation, as reported by Hjertén et al. (1986). This method offers high efficiency and can be applied in a wide pH range (Hjertén, Yao, Eriksson, & Johansson, 1986).

Industrial Biosynthesis

Improving the biosynthesis of isobutyrate in engineered strains of Escherichia coli has been a focus of research. Xiong et al. (2015) optimized E. coli strains for higher-level biosynthesis of isobutyrate, an important platform chemical in various industrial applications (Xiong, Yu, Wang, & Zhang, 2015).

Adhesive Production

The use of non-phthalate plasticizers for water-based dispersion adhesives, such as those derived from isobutyrate, was explored by Tic and Guziałowska-Tic (2018). They synthesized a poly(vinyl acetate) adhesive using an eco-safe plasticizer derived from isobutyrate, demonstrating its effectiveness and potential for replacing toxic phthalate esters in adhesive formulations (Tic & Guziałowska-Tic, 2018).

Esterification Processes

The kinetics and mechanism of esterification for producing butyl isobutyrate, a compound related to pentyl isobutyrate, were studied by Yadav and Lathi (2003). This research is crucial for understanding and optimizing esterification processes in the flavor industry (Yadav & Lathi, 2003).

Safety And Hazards

While handling Pentyl isobutyrate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Esters, including Pentyl isobutyrate, are used in perfumes and as flavoring agents . They are synthesized industrially and are added to food products to improve their smell or taste . Therefore, the future directions of Pentyl isobutyrate could involve its increased use in the food and fragrance industries.

properties

IUPAC Name

pentyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGGIIOLYXRSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074341
Record name Propanoic acid, 2-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl isobutyrate

CAS RN

2445-72-9
Record name Amyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UEX06WJZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
M Petro, D Mravec, J Ilavsky - Chem. Zvesti, 1983 - chempap.org
… The authors of this paper investigated the temperature dependence of equilibrium constant for the formation of 1-pentyl isobutyrate from 1-pentanol and butyric acid as well as benzyl …
Number of citations: 11 chempap.org
K Szymoniak - Journal of Chromatography A, 1987 - Elsevier
Factor analyses, with principal component analysis and correspondence factor analysis, were applied to the Kováts retention indices of 175 aliphatic saturated and unsaturated esters …
Number of citations: 21 www.sciencedirect.com
W Tic, J Guziałowska-Tic - Journal of adhesion science and …, 2018 - Taylor & Francis
… 3-hydroxy-2,2,4,-tri-methyl pentyl isobutyrate and commonly … ,2,4,-tri-methyl pentyl isobutyrate can be used successfully as a … 3-hydroxy-2,2,4,-tri-methyl pentyl isobutyrate can be used in …
Number of citations: 9 www.tandfonline.com
A Apriyantono, B Kumara - 2004 - agris.fao.org
… Based on AEDA results, butyric acid, 3-mathyl valeric acid, 1-octen-3-ol, pentyl isobutyrate, 2-ethyl hexanoic acid, ethyl octanoate, gamma-decalactone, 2, 3-pentanedione, 3-octanone, …
Number of citations: 0 agris.fao.org
R Congiu, D Falconieri, B Marongiu… - Flavour and …, 2002 - Wiley Online Library
Supercritical CO 2 extraction coupled to a fractional separation technique (SFE) was used to isolate essential oil from the leaves and berries of Pistacia lentiscus L. The technique …
Number of citations: 85 onlinelibrary.wiley.com
EG Watts, ME Janes, W Prinyawiwatkul… - … Journal of Food …, 2018 - Wiley Online Library
… The most abundant compound was 4-methyl-pentyl-isobutyrate with a ratio of 1.60 at the beginning of the study; however, it declined after 30 days of fermentation. (Z)-3-hexenyl …
Number of citations: 16 ifst.onlinelibrary.wiley.com
A Apriyantono, B Kumara - Jurnal Teknologi dan Industri Pangan, 2004 - journal.ipb.ac.id
… Based on AEDA results, butyric acid, 3-mathyl valeric acid, 1-octen-3-ol, pentyl isobutyrate, 2-ethyl hexanoic acid, ethyl octanoate, gamma-decalactone, 2, 3-pentanedione, 3-octanone, …
Number of citations: 26 journal.ipb.ac.id
Y Wang, X Yao, X Zhang, R Zhang, M Liu, Z Hu, B Fan - Talanta, 2002 - Elsevier
A quantitative structure-retention relationship (QSRR) model has been developed for the gas chromatographic Kováts indices of 98 saturated esters on seven different polar stationary …
Number of citations: 30 www.sciencedirect.com
C Lu, W Guo, C Yin - Analytica Chimica Acta, 2006 - Elsevier
The gas chromatographic retention data of 90 saturated esters obtained isothermally at 150C on seven stationary phases (SE-30, OV-7, DC-710, OV-25, XE-60, OV-225 and Silar-5CP) …
Number of citations: 50 www.sciencedirect.com
LW Haymon, LW Aurand - Journal of Agricultural and Food …, 1971 - ACS Publications
… 4-Methyl-l-pentyl-isobutyrate (peak No. and isoamylisovalerate (peak No. are esters which are predominant in fruit aromas and apparently make a definite contribution to the overall …
Number of citations: 41 pubs.acs.org

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